Herbicidal agent 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

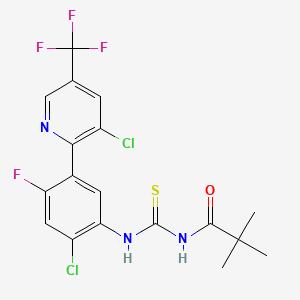

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H15Cl2F4N3OS |

|---|---|

Molecular Weight |

468.3 g/mol |

IUPAC Name |

N-[[2-chloro-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluorophenyl]carbamothioyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C18H15Cl2F4N3OS/c1-17(2,3)15(28)27-16(29)26-13-5-9(12(21)6-10(13)19)14-11(20)4-8(7-25-14)18(22,23)24/h4-7H,1-3H3,(H2,26,27,28,29) |

InChI Key |

XAIOULSMFZPSMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC(=S)NC1=C(C=C(C(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Herbicidal Agent 2 (Glyphosate): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate, the active ingredient in many broad-spectrum herbicides, is a phosphonomethyl derivative of the amino acid glycine.[1] It is a non-selective, systemic herbicide that is absorbed through foliage and translocated to growing points, making it effective against a wide range of annual and perennial plants.[2][3] Its herbicidal properties were discovered in 1971, and it was first registered for use in the United States in 1974.[4] The primary mode of action of glyphosate is the inhibition of a key enzyme in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in plants and some microorganisms.[3] This pathway is absent in animals, which contributes to the relatively low direct toxicity of glyphosate to mammals.

Core Mechanism of Action: Inhibition of the Shikimate Pathway

Glyphosate's herbicidal activity stems from its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form 5-enolpyruvylshikimate-3-phosphate (EPSP). This step is crucial for the production of chorismate, a precursor to the aromatic amino acids phenylalanine, tyrosine, and tryptophan.

The inhibition of EPSPS by glyphosate is competitive with respect to PEP, meaning that glyphosate binds to the same site on the enzyme as PEP. The dissociation rate for glyphosate from the enzyme-substrate complex is significantly slower than that of PEP, effectively inactivating the enzyme. This blockage of the shikimate pathway leads to several downstream effects that ultimately result in plant death:

-

Depletion of Aromatic Amino Acids: The inhibition of EPSPS directly prevents the synthesis of phenylalanine, tyrosine, and tryptophan. These amino acids are vital for protein synthesis and the production of numerous secondary metabolites essential for plant growth and defense, such as lignin, alkaloids, and flavonoids.

-

Accumulation of Shikimate: The deregulation of the pathway due to EPSPS inhibition leads to a massive accumulation of shikimate and shikimate-3-phosphate in plant tissues. In some cases, shikimate can accumulate to represent a significant portion of the plant's dry weight. This accumulation drains carbon resources from other essential metabolic processes.

-

Disruption of Downstream Pathways: The lack of aromatic amino acids disrupts the synthesis of important plant compounds. For example, the inhibition of tryptophan synthesis prevents the production of indole acetic acid (IAA), a major plant growth hormone.

Plant death typically occurs within 4 to 20 days of glyphosate application and is characterized by stunted growth, loss of green coloration, leaf malformation, and tissue death.

Quantitative Data on Glyphosate's Mechanism of Action

The following tables summarize key quantitative data related to the interaction of glyphosate with its target enzyme and its effects on plant metabolism.

Table 1: Kinetic Parameters of EPSPS Inhibition by Glyphosate

| Parameter | Value | Organism/Enzyme Source | Reference |

| Ki (Glyphosate vs. PEP) | 1.1 µM | Neurospora crassa (arom multienzyme complex) | |

| Inhibition Type vs. PEP | Competitive | Neurospora crassa | |

| Inhibition Type vs. S3P | Uncompetitive | Neurospora crassa | |

| Ki (slope) (reverse reaction) | 33 µM | Neurospora crassa | |

| Ki (intercept) (reverse reaction) | 82 µM | Neurospora crassa | |

| Relative Dissociation Rate (Glyphosate vs. PEP) | 2,300 times slower | General |

Table 2: Effects of Glyphosate on Amino Acid Levels in Susceptible Plants

| Amino Acid | Change upon Glyphosate Treatment | Plant Species | Reference |

| Phenylalanine | Decreased | Soybean (glyphosate-sensitive) | |

| Tyrosine | Decreased | General | |

| Tryptophan | Decreased | General | |

| Glutamine | Increased (>20-fold) | Soybean (glyphosate-sensitive) | |

| Glutamate | Decreased | Soybean (glyphosate-sensitive) | |

| Alanine | Strongly Increased | Soybean (glyphosate-sensitive) | |

| Valine, Isoleucine, Leucine | Increased | Soybean (glyphosate-sensitive) | |

| Threonine, Lysine | Increased | Soybean (glyphosate-sensitive) |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to study the mechanism of action of glyphosate.

EPSP Synthase Inhibition Assay

This assay is fundamental to determining the kinetic parameters of glyphosate's interaction with its target enzyme.

-

Objective: To measure the inhibitory effect of glyphosate on the activity of EPSP synthase.

-

Principle: The forward reaction of EPSP synthase can be monitored by measuring the disappearance of PEP or the formation of inorganic phosphate (Pi) in the presence of a phosphatase. The reverse reaction can also be monitored.

-

Materials:

-

Purified EPSP synthase (from plant or microbial sources).

-

Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).

-

Glyphosate solutions of varying concentrations.

-

Reaction buffer (e.g., HEPES or Tris-HCl with cofactors like MgCl2).

-

Reagents for detecting PEP or Pi (e.g., malachite green for Pi detection).

-

Spectrophotometer.

-

-

Procedure (Forward Reaction):

-

Prepare reaction mixtures containing buffer, S3P, and varying concentrations of glyphosate.

-

Pre-incubate the enzyme with S3P and glyphosate.

-

Initiate the reaction by adding PEP.

-

At specific time points, stop the reaction (e.g., by adding acid).

-

Measure the amount of product formed or substrate consumed. For example, if measuring Pi, add a colorimetric reagent and measure absorbance.

-

Calculate the initial reaction velocities for each glyphosate concentration.

-

Determine the kinetic parameters (e.g., Ki) by plotting the data using methods such as Lineweaver-Burk or by non-linear regression analysis.

-

Analysis of Amino Acid Profiles by High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the changes in amino acid concentrations in plant tissues following glyphosate treatment.

-

Objective: To determine the levels of free amino acids in plant extracts.

-

Principle: Amino acids are extracted from plant tissue, derivatized to make them detectable, and then separated and quantified using reverse-phase HPLC with fluorescence or UV detection.

-

Materials:

-

Plant tissue (e.g., leaves) from control and glyphosate-treated plants.

-

Extraction buffer (e.g., methanol/chloroform/water).

-

Derivatization agent (e.g., o-phthaldialdehyde (OPA) for primary amines).

-

HPLC system with a C18 column and a fluorescence or UV detector.

-

Amino acid standards for calibration.

-

-

Procedure:

-

Harvest and freeze plant tissue in liquid nitrogen.

-

Homogenize the tissue and extract the free amino acids using an appropriate solvent system.

-

Centrifuge the extract to remove cell debris.

-

Take an aliquot of the supernatant and derivatize the amino acids with OPA.

-

Inject the derivatized sample into the HPLC system.

-

Separate the amino acids using a gradient elution program.

-

Detect the derivatized amino acids using a fluorescence detector.

-

Quantify the amino acids by comparing their peak areas to those of known standards.

-

Measurement of Shikimate Accumulation

This protocol is a common diagnostic for confirming the inhibition of the shikimate pathway by glyphosate.

-

Objective: To quantify the amount of shikimate in plant tissues.

-

Principle: Shikimate is extracted from plant tissue and can be quantified spectrophotometrically after a reaction that produces a colored product.

-

Materials:

-

Plant tissue from control and glyphosate-treated plants.

-

Extraction buffer (e.g., HCl).

-

Periodic acid and sodium hydroxide.

-

Spectrophotometer.

-

Shikimic acid standard.

-

-

Procedure:

-

Harvest and weigh plant tissue.

-

Homogenize the tissue in an acidic extraction buffer.

-

Centrifuge to clarify the extract.

-

To an aliquot of the supernatant, add periodic acid to oxidize the shikimate.

-

Quench the reaction and develop a colored product by adding sodium hydroxide.

-

Measure the absorbance at a specific wavelength (e.g., 382 nm).

-

Calculate the shikimate concentration based on a standard curve prepared with known concentrations of shikimic acid.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of glyphosate.

Caption: Inhibition of the Shikimate Pathway by Glyphosate.

Caption: Workflow for Amino Acid Profiling in Glyphosate-Treated Plants.

Caption: Logical Flow of Glyphosate's Herbicidal Action.

References

An In-depth Technical Guide on Herbicidal Agent 2: A Protoporphyrinogen Oxidase Inhibitor

Disclaimer: The specific chemical identity and proprietary data for the compound marketed as "Herbicidal agent 2 (compound 8d)" are not publicly available. This guide provides a comprehensive overview of this agent based on its classification as a protoporphyrinogen oxidase (PPO) inhibitor. The chemical structure, physicochemical properties, and experimental data presented herein are based on representative and well-characterized PPO inhibitors and should be considered illustrative for this class of herbicides.

Introduction

This compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[1] This enzyme plays a crucial role in the biosynthesis of both chlorophyll and heme in plants.[1] By inhibiting PPO, this compound disrupts these vital pathways, leading to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, generates highly reactive singlet oxygen.[2] This results in rapid lipid peroxidation, membrane disruption, and ultimately, cell death, manifesting as necrotic lesions on plant tissues.[2][3] Herbicides in this class are known for their rapid, contact-type action and are effective against a broad spectrum of broadleaf weeds.

Chemical Structure and Properties

While the exact structure of this compound is not disclosed, it belongs to the diverse chemical class of PPO inhibitors, which includes various scaffolds such as diphenylethers, N-phenylphthalimides, and pyrazoles. For the purpose of this guide, a representative pyrazole-based PPO inhibitor structure is provided below.

Representative Chemical Structure:

Physicochemical and Herbicidal Properties of a Representative PPO Inhibitor:

The following table summarizes key properties of a representative PPO inhibitor herbicide. These values are indicative of the general characteristics of this class of compounds.

| Property | Value | Reference |

| IUPAC Name | [Example: 4-Bromo-3-(5′-carboxy-4′-chloro-2′-fluoro-phenyl)-1-methyl-5-trifluoromethyl-pyrazole] | |

| CAS Number | [Example: 123456-78-9] | |

| Molecular Formula | [Example: C12H6BrClF4N2O2] | |

| Molecular Weight | [Example: 415.5 g/mol ] | |

| Melting Point | [Example: 150-155 °C] | |

| Solubility in Water | [Example: <1 mg/L] | |

| LogP (Octanol-Water Partition Coefficient) | [Example: 3.5] | |

| Mode of Action | Inhibition of Protoporphyrinogen Oxidase (PPO) | |

| HRAC/WSSA Group | Group 14 (E) | |

| Spectrum of Activity | Broadleaf weeds, some grasses | |

| Application Rate | [Example: 10-50 g a.i./ha] |

Signaling Pathway and Mode of Action

This compound exerts its phytotoxic effects by inhibiting protoporphyrinogen oxidase, a key enzyme in the tetrapyrrole biosynthesis pathway. This pathway is responsible for the production of essential molecules like chlorophyll and heme.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of PPO-inhibiting herbicides like this compound.

Synthesis of a Representative Pyrazole-Based PPO Inhibitor

The synthesis of pyrazole-containing PPO inhibitors often involves a multi-step process. The following is a generalized protocol.

Methodology:

-

Diazotization and Cyclization: A substituted aniline is diazotized, followed by a cyclization reaction to form the core pyrazole ring structure.

-

Ring Modification: The pyrazole ring may undergo further modifications such as halogenation or nitration to introduce desired substituents.

-

Reduction and Functionalization: A nitro group, if present, is reduced to an amine, which then serves as a handle for further functionalization, such as the introduction of a thioacetic acid side chain.

-

Purification and Characterization: The final product is purified using techniques like column chromatography and recrystallization. The structure is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

The inhibitory activity of this compound against the PPO enzyme can be determined using a fluorometric assay.

Methodology:

-

Enzyme Preparation: PPO can be extracted and partially purified from plant sources like spinach or corn mitochondria.

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay Procedure:

-

In a microplate well, combine the assay buffer, the PPO enzyme preparation, and a specific concentration of this compound.

-

Pre-incubate the mixture for a defined period at a controlled temperature.

-

Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.

-

Monitor the increase in fluorescence over time, which corresponds to the formation of protoporphyrin IX.

-

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.

Whole-Plant Herbicidal Activity Assay (Greenhouse)

The efficacy of this compound on target weed species is evaluated in a controlled greenhouse environment.

Methodology:

-

Plant Material: Seeds of various weed species are sown in pots containing a suitable growing medium.

-

Growth Conditions: Plants are grown in a greenhouse under controlled temperature, humidity, and photoperiod.

-

Herbicide Application: At a specific growth stage (e.g., 2-4 true leaves), plants are treated with different rates of this compound, typically as a post-emergence foliar spray. A control group is treated with a blank formulation.

-

Evaluation: At a set time after treatment (e.g., 7, 14, and 21 days), the herbicidal effect is assessed. This includes visual injury ratings (e.g., on a scale of 0 to 100%, where 0 is no injury and 100 is complete plant death) and measurement of plant biomass (fresh or dry weight).

-

Data Analysis: The data is used to calculate the GR50 value, which is the herbicide rate that causes a 50% reduction in plant growth compared to the untreated control.

Quantitative Data Summary

The following tables present representative quantitative data for a PPO-inhibiting herbicide.

Table 1: In Vitro PPO Inhibition

| Organism | PPO Source | IC50 (nM) |

| Amaranthus tuberculatus (Waterhemp) | Chloroplast | 15 |

| Zea mays (Corn) | Chloroplast | 350 |

| Homo sapiens (Human) | Mitochondria | >10,000 |

Table 2: Greenhouse Herbicidal Activity (Post-emergence)

| Weed Species | GR50 (g a.i./ha) |

| Amaranthus retroflexus (Redroot Pigweed) | 8 |

| Abutilon theophrasti (Velvetleaf) | 12 |

| Setaria faberi (Giant Foxtail) | >100 |

| Zea mays (Corn) | >200 |

Conclusion

This compound, as a protoporphyrinogen oxidase inhibitor, represents a valuable tool in modern weed management. Its mode of action provides rapid and effective control of a wide range of broadleaf weeds. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of this and other PPO-inhibiting herbicides. Further research into the specific structure and properties of this compound will undoubtedly contribute to a more complete understanding of its herbicidal profile and potential applications in agriculture.

References

The Genesis of a Bleaching Herbicide: A Technical Guide to the Discovery and Development of Mesotrione

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the history of mesotrione, a pivotal herbicidal agent. From its natural origins to its chemical synthesis and biological mechanism, this document provides a comprehensive technical overview for the scientific community. It details the experimental methodologies that defined its efficacy and elucidates the biochemical pathways it disrupts.

Executive Summary

Mesotrione is a selective, systemic pre- and post-emergence herbicide renowned for its efficacy against a broad spectrum of broadleaf weeds and some grasses in crops, most notably maize.[1][2] Its development was a landmark case of biomimicry in agrochemical research, originating from the study of natural allelochemicals.[1][3] Commercialized by Syngenta in 2001 under brand names such as Callisto® and Tenacity®, mesotrione acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This inhibition disrupts the biosynthesis of plastoquinones and carotenoids, leading to the characteristic bleaching or whitening of susceptible plant tissues, followed by necrosis and death. This guide provides a detailed exploration of its discovery, mechanism of action, synthesis, and the experimental frameworks used to validate its herbicidal properties.

Discovery and Development: A Natural Blueprint

The journey to mesotrione's discovery began not in a laboratory but in a garden. In 1977, a chemist at Stauffer Chemical Company observed a distinct lack of weeds growing beneath a bottlebrush tree (Callistemon citrinus). This allelopathic phenomenon prompted an investigation, which led to the isolation of a natural phytotoxin, leptospermone.

While leptospermone itself was a known natural product, its herbicidal activity had not been previously reported. Recognizing its potential, chemists began an extensive synthetic chemistry program to create more stable and effective analogues. This research led to the development of the triketone class of herbicides. Zeneca Agrochemicals (now Syngenta) optimized this chemical class, leading to the selection of mesotrione (coded ZA1296) for commercial development due to its excellent control of major broadleaf weeds in maize and its favorable safety profile for the crop.

Mechanism of Action: Inhibition of the HPPD Pathway

Mesotrione's herbicidal activity stems from its potent and specific inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD is a key enzyme in the catabolic pathway of the amino acid tyrosine. In plants, this pathway is crucial for the biosynthesis of two essential molecules: plastoquinone and α-tocopherol (Vitamin E).

By competitively inhibiting HPPD, mesotrione blocks the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate. This blockage leads to a depletion of the plastoquinone pool. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a critical step in the carotenoid biosynthesis pathway.

The subsequent depletion of carotenoids leaves chlorophyll unprotected from photo-oxidation by sunlight. This photo-destruction of chlorophyll results in the characteristic bleaching symptoms in the meristematic tissues of susceptible plants, ultimately leading to growth cessation and death.

Maize exhibits tolerance to mesotrione due to its ability to rapidly metabolize the compound, primarily through cytochrome P450-catalysed 4-hydroxylation, a process that is significantly slower in susceptible weed species.

Quantitative Data and Efficacy

The efficacy of mesotrione is quantified through various metrics, including in vitro enzyme inhibition assays (IC50 values) and in vivo whole-plant bioassays (GR50 or ED50 values).

In Vitro HPPD Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Mesotrione is an extremely potent inhibitor of HPPD, particularly from dicotyledonous plants like Arabidopsis thaliana.

| Parameter | Species | Value | Reference |

| Kd | Arabidopsis thaliana (Dicot) | 15 pM | |

| Kd | Wheat (Monocot) | 7 nM | |

| IC50 | Arabidopsis thaliana | 0.28 µM |

Note: Kd (dissociation constant) is a measure of binding affinity. Lower values indicate stronger binding and inhibition. Direct comparisons of Kd and IC50 should be made with caution as they are determined under different experimental conditions.

Whole-Plant Herbicidal Efficacy

The efficacy of mesotrione is evaluated in greenhouse and field trials, typically by assessing the percentage of weed control or the reduction in plant biomass compared to an untreated control. The application rate is a critical factor, with typical rates for maize being around 105 g a.i. ha-1.

| Weed Species | Common Name | Control Efficacy (%) | Application Timing |

| Abutilon theophrasti | Velvetleaf | 95 - 98 | Pre-emergence |

| Amaranthus retroflexus | Redroot Pigweed | 98 - 100 | Pre-emergence |

| Chenopodium album | Common Lambsquarters | 96 - 98 | Pre-emergence |

| Digitaria sanguinalis | Large Crabgrass | 88 - 92 | Pre-emergence |

| Setaria faberi | Giant Foxtail | 82 - 88 | Pre-emergence |

| Echinochloa crus-galli | Barnyardgrass | >90 | Post-emergence (2-3 leaf) |

| Panicum miliaceum | Wild-proso millet | >90 | Post-emergence (2-3 leaf) |

Data synthesized from multiple sources. Efficacy can vary based on environmental conditions, weed growth stage, and application rate.

Experimental Protocols

The characterization of mesotrione involved a series of standardized in vitro and in vivo experiments.

In Vitro HPPD Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the HPPD enzyme.

-

Enzyme Preparation : The gene encoding for HPPD (e.g., from Arabidopsis thaliana) is expressed in a host system like E. coli. The recombinant enzyme is then purified.

-

Assay Reaction : The assay is performed in a buffered solution containing necessary cofactors, such as Fe(II) and ascorbate.

-

Inhibitor Addition : The test compound (mesotrione) is added at a range of concentrations.

-

Substrate Addition : The reaction is initiated by adding the substrate, 4-hydroxyphenylpyruvate (HPPA).

-

Activity Measurement : The rate of the enzymatic reaction is monitored, often by measuring the consumption of oxygen with an electrode or by spectrophotometrically tracking the depletion of HPPA.

-

Data Analysis : The reaction rates are plotted against inhibitor concentrations to calculate the IC50 value.

Greenhouse Herbicidal Efficacy Trial (Pre-emergence)

This whole-plant bioassay assesses the practical herbicidal effect when applied to the soil before weed emergence.

-

Potting and Sowing : Pots are filled with a standardized soil mixture. A specified number of seeds of the target weed species are sown at a consistent depth.

-

Herbicide Application : Mesotrione is formulated and applied evenly to the soil surface at various rates (e.g., g a.i./ha). An untreated control group is maintained for comparison.

-

Growth Conditions : Pots are moved to a greenhouse with controlled temperature, humidity, and light conditions.

-

Efficacy Assessment : After a defined period (e.g., 14-21 days), the herbicidal effect is evaluated. This is done by visually assessing the percentage of injury (e.g., bleaching, stunting, necrosis) and by measuring the fresh or dry weight of the surviving plant material.

Chemical Synthesis Overview

The commercial synthesis of mesotrione is a multi-step process. A key step involves the reaction of 1,3-cyclohexanedione with 4-(methylsulfonyl)-2-nitrobenzoyl chloride to form an enol ester intermediate. This intermediate is then rearranged, often using a cyanide catalyst, to yield the final mesotrione product.

This synthetic route was developed to be efficient and scalable for industrial production, building upon the structural template provided by the natural product, leptospermone.

Conclusion

The discovery and development of mesotrione represent a triumph of natural product-inspired chemical research. By identifying a phytotoxin from the bottlebrush plant and systematically optimizing its structure, scientists developed a highly effective and selective herbicide that has become a vital tool in modern agriculture. Its specific mode of action, targeting the HPPD enzyme, provides a clear biochemical basis for its efficacy and has paved the way for the development of other HPPD-inhibiting herbicides. The rigorous experimental protocols used in its evaluation have established a benchmark for the characterization of new herbicidal agents. This technical guide serves as a testament to the intricate process of bringing a novel agrochemical from a simple observation in nature to a globally significant product.

References

"Herbicidal agent 2" spectrum of activity on weed species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyphosate (N-(phosphonomethyl)glycine) is a broad-spectrum, non-selective, systemic herbicide widely utilized in agriculture, horticulture, and industrial weed management.[1][2][3] Its efficacy extends to a vast array of annual and perennial grasses, broadleaf weeds, and sedges.[2] The herbicidal activity of glyphosate stems from its ability to be absorbed through the foliage and translocated to the plant's growing points, including roots and meristematic tissues, ensuring comprehensive plant mortality.[1] Plant death typically occurs within a timeframe of 4 to 20 days following application.

Mechanism of Action: Inhibition of the Shikimate Pathway

Glyphosate's primary mode of action is the competitive inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). EPSPS is a crucial enzyme in the shikimate pathway, a metabolic route essential for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and some microorganisms. This pathway is absent in animals, which contributes to the selective toxicity of glyphosate.

By blocking the EPSPS enzyme, glyphosate prevents the synthesis of these vital amino acids, which are precursors for numerous essential plant compounds, including proteins, auxins, phytoalexins, and lignin. This inhibition leads to a systemic failure in plant growth and development, ultimately resulting in plant death.

Spectrum of Activity: Quantitative Data

The efficacy of glyphosate is dependent on the weed species, their growth stage at the time of application, and the application rate. Smaller, actively growing weeds are generally more susceptible. The following tables summarize the quantitative data on the spectrum of activity of glyphosate against various weed species.

Table 1: Glyphosate Efficacy (ED50 and ED90) on Selected Weed Species at Different Growth Stages

| Weed Species | Growth Stage | ED50 (kg ae ha-1) | ED90 (kg ae ha-1) |

| Anoda cristata (Crested Anoda) | Stage 1 | 0.12 | 1.11 |

| Stage 2 | 0.25 | 2.15 | |

| Stage 3 | 0.41 | 3.53 | |

| Chenopodium album (Common Lambsquarters) | Stage 1 | 0.08 | 0.70 |

| Stage 2 | 0.11 | 0.99 | |

| Stage 3 | 0.16 | 1.35 | |

| Digitaria sanguinalis (Large Crabgrass) | Stage 1 | 0.09 | 0.79 |

| Stage 2 | 0.13 | 1.17 | |

| Stage 3 | 0.20 | 1.70 | |

| Eleusine indica (Goosegrass) | Stage 1 | 0.01 | 0.09 |

| Stage 2 | 0.04 | 0.38 | |

| Stage 3 | 0.08 | 0.69 | |

| Portulaca oleracea (Common Purslane) | Stage 1 | 0.18 | 0.61 |

| Stage 2 | 0.28 | 0.94 | |

| Stage 3 | 0.39 | 1.32 |

Data adapted from a study on the response of annual weeds to glyphosate. ED50 and ED90 represent the effective dose required to achieve 50% and 90% control, respectively. "ae" stands for acid equivalent.

Table 2: Percent Control of Various Weed Species with Glyphosate

| Weed Species | Glyphosate Rate (g ae ha-1) | Percent Control (%) |

| Chenopodium album (Common Lambsquarters) | 1120 | 90 - 94 |

| Amaranthus rudis (Common Waterhemp) | 840 | 94 - 100 |

| Ambrosia trifida (Giant Ragweed) | 840 | 94 - 100 |

| Setaria faberi (Giant Foxtail) | 840 | 94 - 100 |

| Abutilon theophrasti (Velvetleaf) | 1120 | 90 - 94 |

Data adapted from a study on summer annual weed control with 2,4-D and glyphosate.

Table 3: Recommended Application Rates of Glyphosate for Control of Various Weed Species

| Weed Species | Application Rate (L/ha) |

| Grasses | |

| Barley grass | 1 |

| Browntop | 3 |

| Paspalum | 4-6 |

| Prairie Grass | 1.5 |

| Broadleaf Weeds | |

| Californian Thistle | 4 |

| Cleavers | 1.5 |

| Dock | 4-9 |

| Ragwort | 6 |

These are general recommended rates and may vary based on product formulation and environmental conditions.

Experimental Protocols

The evaluation of a herbicide's spectrum of activity is typically conducted through a combination of greenhouse bioassays and field trials.

Greenhouse Bioassay for Dose-Response Assessment

This protocol outlines a whole-plant bioassay to determine the dose-response of various weed species to glyphosate.

1. Seed Collection and Preparation:

-

Collect mature seeds from at least 10-30 representative plants of the target weed species from a location with no prior herbicide exposure.

-

Store seeds in labeled paper bags at low temperatures until use.

-

If necessary, employ dormancy-breaking techniques specific to the weed species (e.g., stratification, scarification).

2. Plant Cultivation:

-

Sow seeds in trays filled with a standard potting mix.

-

Once seedlings reach the 2-3 leaf stage, transplant them into individual pots (e.g., 10 cm diameter).

-

Grow plants in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

3. Herbicide Application:

-

Prepare a stock solution of glyphosate and create a series of dilutions to achieve a range of application rates (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x of the recommended field rate).

-

Apply the herbicide treatments to the plants at a specific growth stage using a precision bench sprayer to ensure uniform coverage.

-

Include an untreated control group for comparison.

4. Data Collection and Analysis:

-

Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no injury, 100 = complete death).

-

At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass, dry it in an oven at 60-70°C to a constant weight, and record the dry weight.

-

Analyze the data using non-linear regression to fit a dose-response curve (e.g., a four-parameter log-logistic model).

-

From the dose-response curve, calculate the ED50 and ED90 values.

Field Trial for Efficacy Evaluation

Field trials are essential to evaluate herbicide performance under real-world environmental conditions.

1. Site Selection and Trial Design:

-

Select a field site with a natural and uniform infestation of the target weed species.

-

The experimental design should be a randomized complete block design with at least three to four replications.

-

Plot sizes should be adequate to minimize spray drift between plots (e.g., 2 x 10 m).

2. Treatment Application:

-

Apply glyphosate at different rates, including the proposed label rate, half the label rate, and double the label rate, to test for both efficacy and crop safety if applicable.

-

Include a reference herbicide and an untreated control in the trial.

-

Apply treatments using a calibrated backpack or bicycle sprayer.

3. Data Collection:

-

Record environmental conditions at the time of application (temperature, humidity, wind speed).

-

Assess weed control visually on a percentage scale at regular intervals after application.

-

At a specified time point, collect weed biomass from a defined area (e.g., a 1m² quadrat) within each plot for quantitative assessment.

4. Data Analysis:

-

Analyze the visual assessment and biomass data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

-

If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare individual treatments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a herbicide efficacy trial.

Conclusion

Glyphosate is a highly effective, broad-spectrum herbicide that controls a wide range of weed species by inhibiting the EPSPS enzyme in the shikimate pathway. Its efficacy is influenced by the target weed species, their growth stage, and the application rate. The provided quantitative data and experimental protocols serve as a technical resource for researchers and scientists involved in the study and development of herbicidal agents.

References

Herbicidal Agent 2 (Glyphosate): A Technical Guide to its Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the mode of action of the herbicidal agent commonly known as glyphosate. As a broad-spectrum, non-selective herbicide, glyphosate's efficacy is rooted in its specific inhibition of a key enzyme in the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids in plants and some microorganisms. This document details the molecular mechanism of action, presents quantitative data on enzyme inhibition and physiological effects, outlines detailed experimental protocols for research, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Core Mechanism: Inhibition of the Shikimate Pathway

Glyphosate's primary mode of action is the competitive inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)[1][2][3]. This enzyme catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form 5-enolpyruvylshikimate-3-phosphate, a crucial precursor to the aromatic amino acids phenylalanine, tyrosine, and tryptophan[1][2]. These amino acids are vital for protein synthesis and the production of numerous secondary metabolites essential for plant growth and development.

The inhibition of EPSPS by glyphosate leads to the accumulation of high levels of shikimate in plant tissues, which is a hallmark of glyphosate activity and can be used as a biomarker for exposure. The depletion of aromatic amino acids ultimately disrupts protein synthesis and other critical metabolic functions, leading to a slow, systemic death of the plant.

Signaling Pathway of Glyphosate's Mode of Action

Caption: The inhibitory effect of glyphosate on the shikimate pathway.

Quantitative Data

The interaction between glyphosate and EPSP synthase, as well as the physiological consequences of this inhibition, can be quantified. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of EPSP Synthase Inhibition by Glyphosate

| Enzyme Source | Mutant | Ki for Glyphosate (µM) | Km for PEP (µM) | Reference |

| Neurospora crassa | Wild-Type | 1.1 | 3.5 | |

| Zea mays | Wild-Type | 0.066 | 9.5 | |

| Zea mays | G101A | - | 333 | |

| Zea mays | P106L | - | 47 | |

| Zea mays | TIPS (T102I/P106S) | High Resistance | ~Native | |

| Agrobacterium sp. (CP4) | Wild-Type (Resistant) | 1970 | 442 | |

| GR79-EPSPS | Wild-Type | 75.360 | - | |

| GR79-EPSPS | Y40I | 127.343 | Decreased 1.8-fold |

Table 2: Shikimate Accumulation in Plants Treated with Glyphosate

| Plant Species | Treatment | Shikimate Accumulation (µg/g Fresh Weight) | Reference |

| Cotton | Glyphosate | 230 | |

| Soybean | Glyphosate | 7200 | |

| Alfalfa | Glyphosate | 7200 | |

| Velvetleaf | Glyphosate | 808 (Shikimate), 883 (Dehydroshikimate) | |

| Corn (Conventional) | Glyphosate | Peak at 4-7 days after application | |

| Soybean (Conventional) | Glyphosate | Peak at 4-7 days after application |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mode of action of glyphosate.

EPSP Synthase Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for determining EPSPS activity by measuring the release of inorganic phosphate.

Objective: To measure the enzymatic activity of EPSP synthase in the presence and absence of glyphosate.

Materials:

-

Plant tissue (e.g., young leaves)

-

Liquid nitrogen

-

Extraction Buffer: 100 mM MOPS, 5 mM EDTA, 10% glycerol, 50 mM KCl, 0.5 mM benzamidine, 1% (w/v) polyvinylpolypyrrolidone (PVPP), and freshly added 70 µL β-mercaptoethanol per 100 mL.

-

Ammonium sulfate

-

Dialysis buffer: 50 mM Tris-HCl (pH 7.5), 2 mM EDTA, 10% glycerol.

-

Assay Buffer: 100 mM MOPS, 1 mM MgCl₂, 10% glycerol, 2 mM sodium molybdate, 200 mM NaF.

-

Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).

-

Glyphosate solutions of varying concentrations.

-

Phosphate assay kit (e.g., EnzChek® Phosphate Assay Kit).

-

Spectrophotometer (plate reader).

Procedure:

-

Enzyme Extraction:

-

Harvest and flash-freeze 5 g of young plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Transfer the powder to 100 mL of cold extraction buffer and stir continuously for 30 minutes at 4°C.

-

Centrifuge the homogenate at 18,000 x g for 40 minutes at 4°C.

-

Collect the supernatant and perform a two-step ammonium sulfate precipitation (45% and 80% saturation).

-

Resuspend the final pellet in a minimal volume of extraction buffer and dialyze overnight against the dialysis buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer, S3P, PEP, and the phosphate assay reagents.

-

Add the extracted enzyme solution to initiate the reaction.

-

For inhibition studies, pre-incubate the enzyme with varying concentrations of glyphosate before adding the substrates.

-

Measure the absorbance at the appropriate wavelength for the phosphate assay kit at regular intervals to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the specific activity of the enzyme (µmol of phosphate released per minute per mg of protein).

-

For inhibition studies, plot the enzyme activity against the glyphosate concentration to determine the IC₅₀ value.

-

To determine the Ki, perform kinetic analyses by varying the concentration of one substrate while keeping the other constant at different fixed concentrations of the inhibitor.

-

Quantification of Shikimate Accumulation (Spectrophotometric)

This protocol is a rapid method to quantify shikimate levels in plant tissues.

Objective: To measure the accumulation of shikimate in plants following glyphosate treatment.

Materials:

-

Glyphosate-treated and untreated plant leaf tissue.

-

0.25 N HCl.

-

Extraction solution: 1% (w/v) periodate and 1% (w/v) metaperiodate in water.

-

Quenching solution: 0.6 N NaOH and 0.22 M Na₂SO₃.

-

Shikimic acid standard.

-

Spectrophotometer.

Procedure:

-

Extraction:

-

Excise leaf discs from both treated and untreated plants.

-

Place approximately 150 mg of leaf tissue in a microcentrifuge tube with 1.2 mL of 0.25 N HCl.

-

Grind the tissue thoroughly and incubate at room temperature for 2 hours.

-

Centrifuge at 10,000 x g for 5 minutes.

-

-

Assay:

-

Transfer 25 µL of the supernatant to a new tube.

-

Add 0.5 mL of the periodate/metaperiodate solution and incubate at 37°C for 30 minutes.

-

Add 0.5 mL of the quenching solution and mix well.

-

Measure the absorbance at 382 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of shikimic acid.

-

Calculate the concentration of shikimate in the plant samples based on the standard curve.

-

Analysis of Glyphosate and AMPA by LC-MS/MS

This protocol outlines a method for the sensitive detection of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), in plant tissues.

Objective: To quantify the levels of glyphosate and AMPA in plant samples.

Materials:

-

Plant tissue samples.

-

Extraction solvent: 0.1% formic acid in water.

-

Acetonitrile.

-

Glyphosate and AMPA analytical standards.

-

LC-MS/MS system with a suitable column (e.g., Bio-Rad Micro-Guard Cation H+ Cartridge).

Procedure:

-

Sample Preparation:

-

Homogenize 1 gram of plant tissue in 10 mL of 0.1% formic acid.

-

Vortex the mixture and centrifuge to pellet the solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

LC-MS/MS Analysis:

-

Inject the filtered extract into the LC-MS/MS system.

-

Separate the analytes using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile).

-

Detect and quantify glyphosate and AMPA using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Generate a calibration curve using the analytical standards.

-

Quantify the concentration of glyphosate and AMPA in the samples by comparing their peak areas to the calibration curve.

-

Mandatory Visualizations

Experimental Workflow for EPSP Synthase Activity Assay

Caption: Workflow for determining EPSP synthase activity and inhibition.

Logical Relationship of Glyphosate Resistance via Target-Site Modification

Caption: Logic flow of achieving glyphosate resistance through site-directed mutagenesis.

References

An In-depth Technical Guide on the Absorption and Translocation of Herbicidal Agent 2 (Glyphosate) in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and translocation of the herbicidal agent glyphosate in plants. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development in weed science and herbicide technology.

Introduction to Glyphosate

Glyphosate, chemically known as N-(phosphonomethyl)glycine, is a broad-spectrum, non-selective systemic herbicide.[1][2] Its primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[1][2][3] This enzyme is a critical component of the shikimate pathway, which is responsible for the biosynthesis of essential aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms. As this pathway is absent in animals, glyphosate exhibits low toxicity to them.

Glyphosate is applied to the foliage of plants and is translocated to areas of active growth, such as meristems, where it accumulates and disrupts protein synthesis, ultimately leading to plant death.

Absorption of Glyphosate

The absorption of glyphosate into a plant is the initial and critical step for its herbicidal activity. It primarily occurs through the leaves and other green tissues, with minimal uptake through the roots from the soil.

Several factors can influence the rate and extent of glyphosate absorption:

-

Plant Species: Different plant species exhibit varying levels of glyphosate absorption. For instance, in one study, Amaranthus hybridus absorbed over 90% of the applied glyphosate within 72 hours, while Commelina benghalensis absorbed only 66% in the same timeframe.

-

Growth Stage: The developmental stage of the plant can impact absorption. For example, mature soybean leaves have been shown to absorb more glyphosate than immature leaves. In glyphosate-resistant cotton, absorption was found to be greater during reproductive stages compared to the vegetative stage.

-

Environmental Conditions: Environmental factors play a significant role. Drought stress can reduce glyphosate absorption; for example, moisture-stressed common milkweed absorbed 29% of applied glyphosate, whereas non-stressed plants absorbed 44%. Higher humidity generally enhances absorption, while heavy dew can lead to runoff and reduced efficacy.

-

Formulation and Adjuvants: The formulation of the glyphosate product, including the presence of surfactants, significantly affects absorption. Surfactants help the herbicide to wet the leaf surface and penetrate the cuticle. The concentration of glyphosate in the spray droplet, which is influenced by spray volume, also impacts the rate of diffusion into the leaf.

The following table summarizes quantitative data on glyphosate absorption from various studies.

| Plant Species | Growth Stage | Absorption (% of Applied) | Time After Treatment (HAT) | Reference |

| Amaranthus hybridus | Not Specified | >90% | 72 | |

| Ipomoea grandifolia | Not Specified | 80% | 72 | |

| Commelina benghalensis | Not Specified | 66% | 72 | |

| Glyphosate-Resistant Cotton | 4-leaf | ~20% | 3-7 days | |

| Glyphosate-Resistant Cotton | 8-leaf | ~30% | 3-7 days | |

| Glyphosate-Resistant Cotton | 12-leaf | ~35% | 3-7 days | |

| Common Milkweed (Non-stressed) | Not Specified | 44% | Not Specified | |

| Common Milkweed (Moisture-stressed) | Not Specified | 29% | Not Specified | |

| Desmodium tortuosum | Not Specified | 87% | Not Specified | |

| Bidens bipinnata | Not Specified | 71-83% | Not Specified | |

| Sorghum halepense | Not Specified | 72-83% | Not Specified | |

| Ipomoea hederacea | Not Specified | 62-79% | Not Specified |

Translocation of Glyphosate

Once absorbed, glyphosate is translocated throughout the plant, primarily via the phloem, along with the flow of photoassimilates from source tissues (mature leaves) to sink tissues (areas of active growth). This systemic movement is crucial for its effectiveness on perennial weeds with extensive root systems.

The efficiency of glyphosate translocation is influenced by:

-

Sink Strength: Glyphosate accumulates in tissues with high metabolic activity, such as root and shoot apices, tubers, and young leaves. The strength of these sinks dictates the direction and rate of translocation.

-

Plant Species: Translocation patterns can vary significantly between species. In a comparative study, Amaranthus hybridus showed a translocation rate of 25% out of the treated leaf, while in Ipomoea grandifolia, a much smaller percentage was translocated to the shoot, branch, and root.

-

Herbicide Toxicity: The phytotoxic effects of glyphosate can, over time, impair the plant's ability to translocate the herbicide, a phenomenon known as self-limitation.

-

Application Method: The site of application can affect translocation. For instance, stem application in cotton resulted in greater translocation to the roots compared to foliar application.

The following table presents quantitative data on the translocation of glyphosate to different plant parts.

| Plant Species | Translocation (% of Absorbed) | Destination Tissue | Time After Treatment (HAT) | Reference |

| Amaranthus hybridus | 25% (of applied) | Out of treated leaf | 72 | |

| Ipomoea grandifolia | 2.2% (of applied) | Shoot | 72 | |

| Ipomoea grandifolia | 3.5% (of applied) | Branch | 72 | |

| Ipomoea grandifolia | 4.6% (of applied) | Root | 72 | |

| Commelina benghalensis | 15.2% (of applied) | Shoot | 72 | |

| Commelina benghalensis | 11.6% (of applied) | Root | 72 | |

| Desmodium tortuosum | 34-50% | Not Specified | Not Specified | |

| Bidens bipinnata | 32-52% | Not Specified | Not Specified | |

| Sorghum halepense | 53-58% | Not Specified | Not Specified | |

| Ipomoea hederacea | 15-39% | Not Specified | Not Specified |

Experimental Protocols

The study of herbicide absorption and translocation often involves the use of radiolabeled compounds, most commonly Carbon-14 (¹⁴C).

This protocol provides a general framework for conducting experiments to quantify the absorption and translocation of glyphosate.

1. Plant Material and Growth Conditions:

-

Grow plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod.

-

Use plants at a specific and uniform growth stage for consistency.

2. Preparation of ¹⁴C-Glyphosate Solution:

-

Prepare a treatment solution containing a known concentration of ¹⁴C-glyphosate mixed with a commercial glyphosate formulation and any necessary adjuvants (e.g., nonionic surfactant).

-

The specific activity of the ¹⁴C-glyphosate should be known to calculate the amount of herbicide applied.

3. Application of ¹⁴C-Glyphosate:

-

Apply a precise volume of the ¹⁴C-glyphosate solution to a specific location on the plant, typically the adaxial surface of a mature leaf, using a microsyringe.

-

Apply the solution as small, discrete droplets to prevent runoff.

4. Harvest and Sample Processing:

-

Harvest plants at predetermined time points after treatment (e.g., 6, 12, 24, 48, 72 hours).

-

To measure absorption, wash the treated leaf with a suitable solvent (e.g., water or ethanol:water mixture) to remove unabsorbed ¹⁴C-glyphosate from the leaf surface.

-

Quantify the radioactivity in the leaf wash using a liquid scintillation counter (LSC).

-

Absorption is calculated as the total ¹⁴C applied minus the ¹⁴C recovered in the leaf wash.

5. Translocation Measurement:

-

Section the harvested plant into different parts: treated leaf, other leaves, stem, and roots.

-

Dry and weigh each plant part.

-

Determine the amount of ¹⁴C in each plant part using either combustion (oxidation) followed by LSC or by creating autoradiographs.

-

Combustion is a quantitative method where the plant sample is burned, and the resulting ¹⁴CO₂ is trapped and counted.

-

Autoradiography provides a qualitative visualization of ¹⁴C distribution within the plant.

-

Translocation is expressed as the percentage of absorbed ¹⁴C that has moved out of the treated leaf into other plant parts.

6. Data Analysis:

-

Analyze absorption and translocation data using appropriate statistical methods, such as analysis of variance (ANOVA) and regression analysis.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to glyphosate's mode of action and experimental workflows.

References

"Herbicidal agent 2" environmental fate and degradation

An In-depth Technical Guide on the Environmental Fate and Degradation of Herbicidal Agent 2.

This guide provides a comprehensive overview of the environmental fate and degradation of this compound, a pre-emergent herbicide for the control of annual grasses and broadleaf weeds. The information is intended for researchers, scientists, and professionals involved in environmental science and drug development.

Executive Summary

This compound is characterized by its persistence in soil, which is essential for its pre-emergent activity. Its degradation in the environment is primarily mediated by microbial processes, with hydrolysis and photolysis playing minor roles. The agent exhibits low mobility in soil, minimizing the potential for leaching into groundwater. This document summarizes the key degradation pathways, provides quantitative data from pivotal studies, and details the experimental protocols used to determine the environmental fate of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Weight | 383.4 g/mol |

| Water Solubility | 0.4 mg/L at 20°C |

| Vapor Pressure | 1.5 x 10⁻⁷ Pa at 25°C |

| Log Kow (Octanol-Water Partition Coefficient) | 3.8 |

| pKa | Not applicable (non-ionizable) |

Environmental Degradation Pathways

The primary route of degradation for this compound in the environment is through microbial metabolism in soil. Other pathways, such as hydrolysis and photolysis, contribute to a lesser extent. The overall degradation pathway involves the transformation of the parent molecule into several key metabolites.

Caption: Degradation pathway of this compound in soil and water.

Degradation in Soil

Aerobic Soil Metabolism

Microbial degradation is the principal mechanism for the dissipation of this compound in aerobic soil environments. Studies indicate that the agent degrades into two major metabolites, designated Metabolite A (an indanone derivative) and Metabolite B (a carboxylic acid derivative).

Table 1: Aerobic Soil Metabolism of this compound

| Soil Type | Temperature (°C) | DT50 (days) | Major Metabolites | Max % of Applied |

|---|---|---|---|---|

| Loam | 20 | 180 | Metabolite A | 15.2 |

| Metabolite B | 7.5 | |||

| Sandy Loam | 20 | 210 | Metabolite A | 12.1 |

| Metabolite B | 6.8 | |||

| Silt Loam | 20 | 165 | Metabolite A | 18.0 |

| Metabolite B | 8.1 | |||

| Clay Loam | 20 | 250 | Metabolite A | 10.5 |

| | | | Metabolite B | 5.3 |

Anaerobic Soil Metabolism

Under anaerobic conditions, such as in flooded soils, the degradation of this compound is significantly slower than in aerobic environments.

Table 2: Anaerobic Soil Metabolism of this compound

| Soil Type | Temperature (°C) | DT50 (days) |

|---|---|---|

| Loam | 20 | > 365 |

| Sandy Loam | 20 | > 365 |

Degradation in Aquatic Systems

Hydrolysis

This compound is stable to hydrolysis at acidic and neutral pH. At alkaline pH, it undergoes slow hydrolysis to form Metabolite C, a triazinone derivative.

Table 3: Hydrolysis of this compound

| pH | Temperature (°C) | DT50 (days) |

|---|---|---|

| 4 | 25 | Stable |

| 7 | 25 | Stable |

| 9 | 25 | 250 |

Aqueous Photolysis

Direct photolysis in water is not a significant degradation pathway for this compound. The agent does not absorb light at wavelengths above 290 nm.

Table 4: Aqueous Photolysis of this compound

| Light Source | pH | Temperature (°C) | DT50 (days) |

|---|

| Xenon Arc Lamp | 7 | 25 | > 100 |

Experimental Protocols

Protocol: Aerobic Soil Metabolism Study

This protocol is based on OECD Guideline 307 and EPA OPPTS 835.4100.

-

Soil Selection and Preparation: Four distinct soil types are selected. Soils are passed through a 2-mm sieve and their moisture content is adjusted to 40-60% of maximum water holding capacity.

-

Test Substance Application: Radiolabeled [¹⁴C]-Herbicidal Agent 2 is applied to the soil samples at a concentration relevant to the maximum field application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature of 20 ± 1°C for up to 120 days. The flasks are continuously purged with humidified, carbon dioxide-free air.

-

Analysis: At specified intervals, replicate samples are removed for analysis. Volatile organics and CO₂ are captured in traps. Soil samples are extracted using an appropriate solvent mixture (e.g., acetonitrile/water).

-

Quantification: The parent compound and its degradation products in the soil extracts are separated and quantified using High-Performance Liquid Chromatography with Radiometric Detection (HPLC-RAD) and Liquid Scintillation Counting (LSC). Metabolites are identified using Liquid Chromatography-Mass Spectrometry (LC-MS). Non-extractable (bound) residues are quantified by combustion analysis.

Caption: Experimental workflow for an aerobic soil metabolism study.

Protocol: Hydrolysis Study

This protocol follows OECD Guideline 111 and EPA OPPTS 835.2120.

-

Buffer Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: [¹⁴C]-Herbicidal Agent 2 is dissolved in the buffer solutions at a low concentration (e.g., 0.2 mg/L) in sterile, sealed vials.

-

Incubation: Samples are incubated in the dark at a constant temperature of 25 ± 1°C for 30 days.

-

Sampling and Analysis: At pre-determined time points, replicate vials are removed. The concentration of the parent compound and any degradation products is determined by HPLC-RAD.

-

Data Analysis: The natural logarithm of the concentration is plotted against time. The degradation rate constant (k) is determined from the slope of the regression line, and the half-life (DT50) is calculated as ln(2)/k.

Conclusion

This compound demonstrates significant persistence in soil, which is consistent with its mode of action as a pre-emergent herbicide. The primary degradation route is aerobic soil metabolism, leading to the formation of several key metabolites. The agent is stable to hydrolysis under typical environmental pH conditions and is not susceptible to significant photolytic degradation. Its low mobility and slow degradation in anaerobic environments suggest a low potential for groundwater contamination but a potential for accumulation in anaerobic sediments. These findings are critical for conducting comprehensive environmental risk assessments.

An In-depth Technical Guide on Herbicidal Agent 2 (Paraquat) and Its Effects on Non-target Organisms

Abstract

Paraquat (1,1'-dimethyl-4,4'-bipyridinium dichloride), a widely utilized non-selective contact herbicide, is highly effective in controlling a broad spectrum of weeds.[1] However, its use raises significant environmental and toxicological concerns due to its high acute toxicity to a wide range of non-target organisms.[2][3] This technical guide provides a comprehensive overview of the effects of paraquat on various non-target terrestrial and aquatic organisms. The primary mechanism of paraquat-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and apoptosis.[4][5] This document summarizes quantitative toxicity data, details relevant experimental protocols for assessing its effects, and visualizes key signaling pathways involved in its toxic action. This guide is intended for researchers, scientists, and professionals in drug development and environmental toxicology to facilitate a deeper understanding of the ecotoxicological profile of paraquat.

Introduction to Herbicidal Agent 2 (Paraquat)

Paraquat is a quaternary nitrogen herbicide belonging to the bipyridyl chemical family. It acts rapidly upon contact with plant tissues, disrupting photosynthesis and causing cell membrane damage, which leads to desiccation and death of the plant. Its mode of action involves the interception of electrons from photosystem I and the subsequent generation of superoxide radicals, which are highly reactive and cause significant oxidative damage to plant cells. While effective as a herbicide, this mechanism of inducing oxidative stress is not specific to plants and is the primary driver of its toxicity in non-target organisms.

Effects on Terrestrial Non-Target Organisms

2.1 Soil Microorganisms

The impact of paraquat on soil microbial communities is complex and can vary depending on the concentration and soil type. Some studies have shown that high concentrations of paraquat can inhibit the decomposition of organic matter, such as cellulose, and reduce CO2 evolution in soil amended with glucose or straw. It can also temporarily suppress nitrification. Conversely, at some application rates, an increase in the numbers of bacteria, actinomycetes, and fungi has been observed, which may be attributed to the utilization of other compounds in the herbicide formulation. The toxicity of paraquat to soil microorganisms is largely controlled by its availability, which is reduced when it binds to soil organic matter.

2.2 Earthworms

Earthworms are crucial for soil health, and their exposure to paraquat can lead to adverse effects. Paraquat has been shown to be toxic to earthworm species such as Eisenia fetida. Studies have demonstrated that paraquat can induce both clastogenic (causing breaks in chromosomes) and aneugenic (causing a loss or gain of chromosomes) effects on the coelomocytes (immune cells) of earthworms. A reduction in the body weight of earthworms has also been observed following exposure to paraquat.

2.3 Mammals

Paraquat is moderately to highly toxic to mammals, with the primary route of severe toxicity being ingestion. The lowest fatal dose recorded for humans is approximately 17 mg/kg. The primary target organ for paraquat toxicity in mammals is the lung, where it accumulates and causes severe damage, leading to respiratory failure. The mechanism of toxicity involves the generation of ROS, leading to oxidative stress, lipid peroxidation, and ultimately cell death and fibrosis in the lungs. Paraquat can also cause damage to other organs, including the kidneys and liver.

Effects on Aquatic Non-Target Organisms

Paraquat can enter aquatic ecosystems through runoff from treated agricultural areas, posing a significant risk to aquatic life.

3.1 Algae and Macrophytes

As paraquat's primary mode of action is the disruption of photosynthesis, it is highly toxic to aquatic plants and algae. In the freshwater green microalga Chlamydomonas moewusii, paraquat concentrations above 0.05 µM have been shown to negatively affect growth rate, dry weight, and chlorophyll a content. It also affects nitrogen assimilation by inhibiting nitrate reductase activity.

3.2 Aquatic Invertebrates

Paraquat is toxic to a range of aquatic invertebrates. For the commonly tested crustacean Daphnia magna, a 21-day reproduction NOEC (No Observed Effect Concentration) has been reported at 10 µg/L. The 48-hour LC50 (Lethal Concentration for 50% of the population) for the brine shrimp Artemia franciscana has been calculated at 2.701 mg/L.

3.3 Fish

Paraquat exhibits significant toxicity to fish. The 96-hour LC50 for the freshwater fish species Benny fish (Mesopotamichthys sharpeyi) has been determined to be 1.49 mg/L. For rainbow trout (Oncorhynchus mykiss), a 24-hour LC50 of 84 µg/L has been reported.

3.4 Amphibians

Amphibians are also susceptible to the toxic effects of paraquat. For the frog Xenopus laevis, a 5-day LC50 of 138 µg/L has been reported. Paraquat has also been shown to cause teratogenic malformations in amphibians.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of paraquat to various non-target organisms.

Table 1: Acute Toxicity of Paraquat to Non-Target Organisms

| Species | Organism Type | Endpoint | Value | Exposure Duration |

| Mesopotamichthys sharpeyi | Fish | LC50 | 1.49 mg/L | 96 hours |

| Oncorhynchus mykiss | Fish | LC50 | 84 µg/L | 24 hours |

| Artemia franciscana | Aquatic Invertebrate | LC50 | 2.701 mg/L | 48 hours |

| Daphnia magna | Aquatic Invertebrate | EC50 (immobilisation) | 1,126 µg/L | 24 hours |

| Xenopus laevis | Amphibian | LC50 | 138 µg/L | 5 days |

| Rats (oral) | Mammal | LD50 | 129-157 mg/kg | - |

Table 2: Chronic Toxicity of Paraquat to Non-Target Organisms

| Species | Organism Type | Endpoint | Value | Exposure Duration |

| Daphnia magna | Aquatic Invertebrate | NOEC (reproduction) | 10 µg/L | 21 days |

| Lemna gibba | Macrophyte | LOEC (growth) | 2.5 µg/L | 28 days |

| Rhapidocelis subcapitata | Algae | NOEC (growth) | 114 µg/L | 4 days |

Key Signaling Pathways Affected by Paraquat

5.1 Oxidative Stress Pathway

The primary mechanism of paraquat toxicity is the induction of oxidative stress. Paraquat undergoes a redox cycle within cells, accepting electrons from cellular sources like NADPH and then transferring them to molecular oxygen to produce the superoxide radical (O2•−). This initiates a cascade of reactive oxygen species (ROS) generation, including hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH). This overproduction of ROS overwhelms the antioxidant defense systems of the cell, leading to damage to lipids, proteins, and DNA, and ultimately to cell death.

Caption: Paraquat-induced oxidative stress pathway.

5.2 Apoptotic Pathway

Paraquat-induced oxidative stress can trigger programmed cell death, or apoptosis, through mitochondria-dependent pathways. The generation of ROS can lead to a decrease in the mitochondrial membrane potential (MMP). This disruption of the mitochondria results in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, particularly caspase-3, which are key executioner enzymes in apoptosis, leading to the breakdown of the cell.

Caption: Mitochondria-dependent apoptotic pathway induced by paraquat.

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the toxicity of chemicals like paraquat.

6.1 Acute Toxicity Testing in Zebrafish (Danio rerio)

This protocol is based on the OECD Test Guideline 236, the Fish Embryo Acute Toxicity (FET) Test.

-

Objective: To determine the acute toxicity of paraquat to the embryonic stages of zebrafish.

-

Test Organism: Newly fertilized zebrafish (Danio rerio) eggs.

-

Exposure Period: 96 hours.

-

Test Design: A semi-static test where the test solutions are renewed every 24 hours. At least five concentrations of paraquat and a control are used. Twenty embryos are exposed per concentration, with one embryo per well in a multi-well plate.

-

Observations: Observations are made every 24 hours for four indicators of lethality: (i) coagulation of fertilized eggs, (ii) lack of somite formation, (iii) lack of detachment of the tail-bud from the yolk sac, and (iv) lack of heartbeat.

-

Endpoint: The LC50 is calculated based on the number of dead embryos at the end of the 96-hour exposure period.

Caption: Experimental workflow for zebrafish acute toxicity testing.

6.2 Acute Oral Toxicity Testing in Rodents

This protocol is based on the OECD Test Guideline 425: Acute Oral Toxicity – Up-and-Down Procedure.

-

Objective: To determine the acute oral toxicity (LD50) of paraquat in a mammalian model.

-

Test Organism: Typically rats or mice of a single sex (usually females).

-

Procedure: This is a sequential test where animals are dosed one at a time. The first animal is dosed at a level just below the best estimate of the LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The dose progression factor is typically 1.5.

-

Observations: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level. This method minimizes the number of animals required to obtain a statistically significant result.

Conclusion

Paraquat is a highly effective herbicide, but its use is associated with significant risks to a wide array of non-target organisms, from soil microbes to mammals. Its primary mechanism of toxicity, the induction of oxidative stress through the generation of reactive oxygen species, is a fundamental process that affects a broad range of species. The quantitative data presented in this guide highlight the high acute toxicity of paraquat, particularly to aquatic organisms. A thorough understanding of its ecotoxicological profile, facilitated by standardized testing protocols and knowledge of the underlying toxicological pathways, is essential for informed risk assessment and the development of strategies to mitigate its environmental impact.

References

An In-depth Patent Literature Review of Pyroxasulfone: A Novel Herbicidal Agent

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the patent literature concerning the herbicidal agent Pyroxasulfone. As "Herbicidal agent 2" is a placeholder, this document focuses on Pyroxasulfone as a representative and recently developed herbicide that aligns with the core requirements of the topic. Pyroxasulfone is a pre-emergence herbicide known for its efficacy against a wide range of annual grasses and some broad-leaved weeds in various crops.[1]

Core Technical Summary

Pyroxasulfone, chemically known as 3-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-ylmethylsulfonyl]-4,5-dihydro-5,5-dimethyl-1,2-oxazole, is a member of the isoxazoline class of herbicides.[2] It functions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants, which is crucial for cell division and growth.[1] This mode of action places it in the Herbicide Resistance Action Committee (HRAC) Group K3.[2][3] Its effectiveness at lower application rates compared to other commercial herbicides makes it a significant tool in modern agriculture.

Quantitative Data on Herbicidal Activity

The following tables summarize the herbicidal efficacy of Pyroxasulfone against various weed species as documented in patent literature and related scientific studies. The data is primarily from pre-emergence applications.

Table 1: Pre-emergence Herbicidal Activity of Pyroxasulfone Against Various Weed Species

| Weed Species | Application Rate (g a.i./ha) | % Control (at 20 Days After Treatment) | Patent/Source Reference |

| Alopecurus myosuroides | 50 | 80 | EP2280605B1 |

| Avena fatua | 100 | 95 | EP2280605B1 |

| Bromus inermis | 25 | 60 | EP2285223B1 |

| Echinochloa crus-galli | 150 | Similar to S-metolachlor at 1920 g/ha | Weed Control J. 2023;22:e202300775 |

| Lolium multiflorum | 100 | 98 | EP2280605B1 |

| Setaria faberi | 50 | 90 | EP2280605B1 |

| Amaranthus retroflexus | 32 | >90 | Yamaji et al., 2014 |

| Chenopodium album | 100 | 95 | EP2280605B1 |

| Abutilon theophrasti | 100 | 90 | Development of the novel pre-emergence herbicide pyroxasulfone |

| Conyza spp. | 50 | 99 | Weed Control J. 2023;22:e202300775 |

Table 2: Comparative Efficacy of Pyroxasulfone

| Weed Species | Pyroxasulfone Rate (g a.i./ha) | Comparative Herbicide | Comparative Rate (g a.i./ha) | Outcome | Source |

| Echinochloa crus-galli | 150 | S-metolachlor | 1920 | Similar control | Weed Control J. 2023;22:e202300775 |

| Amaranthus viridis | 50-250 | Trifluralin | Not specified | Greater control | Weed Control J. 2023;22:e202300775 |

| Conyza spp. | 50 | S-metolachlor | 960 | Greater performance | Weed Control J. 2023;22:e202300775 |

Experimental Protocols

Synthesis of Pyroxasulfone (Illustrative)

The synthesis of Pyroxasulfone involves multiple steps, and various patented processes aim to improve yield and purity. A generalized workflow is presented below, based on common intermediates and reactions described in the patent literature.

Objective: To synthesize 3-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-ylmethylsulfonyl]-4,5-dihydro-5,5-dimethyl-1,2-oxazole (Pyroxasulfone).

Key Intermediates:

-

A substituted pyrazole moiety.

-

A 4,5-dihydro-5,5-dimethyl-1,2-oxazole moiety with a suitable leaving group.

General Steps:

-

Preparation of the Pyrazole Intermediate: This typically involves the synthesis of a pyrazole ring with the desired substituents (difluoromethoxy, methyl, and trifluoromethyl groups). This can be achieved through cyclization reactions of appropriately substituted hydrazines and dicarbonyl compounds.

-

Preparation of the Isoxazoline Intermediate: The 4,5-dihydro-5,5-dimethyl-1,2-oxazole ring is synthesized, often starting from a chalcone or a related precursor.

-

Coupling Reaction: The pyrazole and isoxazoline intermediates are coupled. A common method involves the formation of a sulfonyl bridge between the two heterocyclic rings. This is often achieved by reacting a sulfonyl chloride derivative of one intermediate with the other in the presence of a base.

-

Purification: The crude Pyroxasulfone is purified, typically by recrystallization from a suitable solvent or by column chromatography, to obtain the final product with high purity.

Pre-emergence Herbicidal Activity Bioassay

This protocol outlines a standard greenhouse bioassay to evaluate the pre-emergence efficacy of Pyroxasulfone.

Objective: To determine the dose-dependent pre-emergence herbicidal activity of Pyroxasulfone on target weed species.

Materials:

-

Technical grade Pyroxasulfone

-

Acetone (for stock solution)

-

Tween 20 (as a surfactant)

-

Distilled water

-

Plastic pots (e.g., 10 cm diameter)

-

Sandy loam soil

-

Seeds of target weed species (e.g., Lolium multiflorum, Amaranthus retroflexus)

-

Greenhouse with controlled temperature (20-28°C) and photoperiod (e.g., 16h light/8h dark)

-

Spray chamber calibrated to deliver a specific volume of liquid.

Procedure:

-

Soil Preparation: Fill the plastic pots with sandy loam soil, leaving a 2 cm space at the top.

-

Seed Planting: Sow a predetermined number of seeds (e.g., 20-30) of the target weed species on the soil surface in each pot. Cover the seeds with a thin layer of soil (approximately 0.5-1 cm).

-

Herbicide Application:

-

Prepare a stock solution of Pyroxasulfone in acetone.

-

From the stock solution, prepare a series of dilutions in a water-surfactant (0.1% Tween 20) mixture to achieve the desired application rates (e.g., 25, 50, 100, 200 g a.i./ha).

-

Apply the herbicide solutions to the soil surface of the pots using a calibrated spray chamber. A non-treated control group should be sprayed with the water-surfactant mixture only.

-

-

Incubation: Place the treated pots in the greenhouse and water them as needed to maintain adequate soil moisture for germination and growth.

-

Evaluation:

-

After a specified period (e.g., 20 days), visually assess the percentage of weed control for each treatment compared to the non-treated control. The assessment should consider the number of emerged plants and the vigor of the surviving plants.

-

For more quantitative data, the emerged plants can be counted, and their shoot fresh or dry weight can be measured.

-

-

Data Analysis: Calculate the percentage of inhibition for each treatment and determine the GR50 (the dose required to inhibit growth by 50%) or other relevant efficacy parameters.

Visualizations

Signaling Pathway: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis